molecular formula C22H30N2O4S2 B4672227 N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide

Cat. No.: B4672227
M. Wt: 450.6 g/mol
InChI Key: NTDVCOINGTZJGD-UHFFFAOYSA-N
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Description

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its significance in medicinal chemistry due to its antibacterial properties. The presence of the piperidine ring and the sulfonyl group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and coupling reactions. The reaction conditions often require the use of solvents like N,N-Dimethylformamide (DMF) and catalysts to facilitate the reactions. Industrial production methods may involve continuous-flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other sulfonamides and piperidine derivatives. Compared to these, N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide may exhibit unique properties due to the specific arrangement of its functional groups. For example, dichloroaniline derivatives are also known for their antibacterial properties but differ in their chemical structure and reactivity .

Properties

IUPAC Name

N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-17(2)15-19-6-10-21(11-7-19)29(25,26)23-20-8-12-22(13-9-20)30(27,28)24-14-4-5-18(3)16-24/h6-13,17-18,23H,4-5,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDVCOINGTZJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide
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N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide
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N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide
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N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide
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N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide
Reactant of Route 6
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide

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